N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride
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Overview
Description
AXKO-0046 (dihydrochloride) is an indole derivative and a highly selective inhibitor of lactate dehydrogenase B (LDHB). This compound has shown significant potential in cancer metabolism research due to its ability to inhibit LDHB with an effective concentration (EC50) value of 42 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AXKO-0046 (dihydrochloride) involves the preparation of the indole derivative through a series of organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of standard organic synthesis techniques such as condensation reactions, cyclization, and purification steps .
Industrial Production Methods: Industrial production of AXKO-0046 (dihydrochloride) would likely involve large-scale organic synthesis processes, including the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: AXKO-0046 (dihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
AXKO-0046 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of LDHB in cellular metabolism and autophagy.
Medicine: Potential therapeutic agent for targeting cancer metabolism, particularly in tumors that rely on LDHB for growth and survival.
Industry: Can be used in the development of diagnostic assays and as a reference compound in pharmaceutical research .
Mechanism of Action
AXKO-0046 (dihydrochloride) exerts its effects by selectively inhibiting lactate dehydrogenase B (LDHB). It binds to an allosteric site away from the enzyme’s catalytic active site, which interferes with the tetramerization interface of the enzyme’s dimers. This inhibition disrupts the conversion of pyruvate to lactate, a critical step in the metabolic pathway of cancer cells, thereby affecting their growth and proliferation .
Comparison with Similar Compounds
Gossypol: Another LDHB inhibitor but less selective compared to AXKO-0046 (dihydrochloride).
Oxamate: A non-selective inhibitor of lactate dehydrogenase that affects both LDHA and LDHB.
FX11: A selective inhibitor of LDHA, used in cancer metabolism research .
Uniqueness: AXKO-0046 (dihydrochloride) stands out due to its high selectivity and potency towards LDHB, making it a valuable tool for studying LDHB-specific pathways in cancer metabolism. Its ability to bind to an allosteric site rather than the catalytic site provides a unique mechanism of inhibition, which can be advantageous in therapeutic applications .
Properties
Molecular Formula |
C25H35Cl2N3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride |
InChI |
InChI=1S/C25H33N3.2ClH/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20;;/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2;2*1H |
InChI Key |
HWEDILZUCIHOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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